Superior Anti-Inflammatory Potency: 2'-Hydroxydaidzein vs. Daidzein in Neutrophil Degranulation Assays
In a direct comparative study of compounds isolated from Crotalaria pallida, 2'-Hydroxydaidzein demonstrated significantly greater inhibition of β-glucuronidase release from fMLP/CB-stimulated rat neutrophils compared to its parent compound, daidzein . This demonstrates that the 2'-hydroxylation markedly enhances anti-inflammatory activity in this key cellular model.
| Evidence Dimension | Inhibition of β-glucuronidase release |
|---|---|
| Target Compound Data | IC50 = 13.7 ± 2.6 µM |
| Comparator Or Baseline | Daidzein: IC50 = 26.3 ± 5.5 µM |
| Quantified Difference | 2.2-fold lower IC50 (higher potency) for 2'-Hydroxydaidzein |
| Conditions | Rat neutrophils stimulated with formyl-Met-Leu-Phe/cytochalasin B (fMLP/CB) |
Why This Matters
This nearly 2-fold greater potency directly informs experimental design, allowing for lower compound concentrations and potentially reduced off-target effects in inflammation-focused studies.
